Meciadanol

説明

Overview of Flavonoid Chemical Structures and Classification

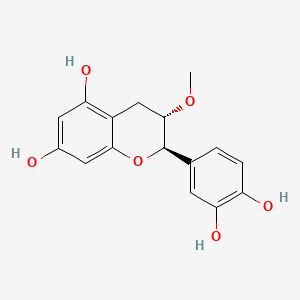

Flavonoids are a diverse group of polyphenolic compounds widely distributed throughout the plant kingdom. scispace.comresearchgate.net The fundamental structure of a flavonoid, the aglycone, consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. This structure comprises two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C). scispace.com The classification of flavonoids into various subclasses—such as flavones, flavonols, flavanones, flavanols (also known as flavan-3-ols), isoflavones, and anthocyanidins—is determined by the structural variations within the C ring, including the presence of a carbonyl group, a double bond between carbons 2 and 3, and a hydroxyl group on carbon 3. scispace.comresearchgate.netresearchgate.net

Flavonoids can exist as aglycones, glycosides (where a sugar molecule is attached), or methylated derivatives. scispace.com Hydroxylation at various positions, most commonly at positions 3, 5, 7, 3', 4', and 5', further diversifies the flavonoid family. scispace.com The addition of methyl groups to these hydroxyls, a process known as O-methylation, creates methoxyflavonoids and influences their solubility and biological properties. wikipedia.orgnih.gov

Meciadanol within the Flavonoid Landscape: Historical Context and Significance

This compound, also known by its chemical name 3-Methoxy-5, 7, 3', 4'-tetrahydroxyflavan, is a synthetic flavonoid developed by the Chemical Laboratories of Zyma SA, Nyon, Switzerland. ijpp.comnih.gov It emerged during a period of intense research into the pharmacological potential of flavonoids, particularly as a congener of (+)-cyanidanol-3 (catechin). scispace.comijpp.com

The significance of this compound in research has been linked to its biological activities. ontosight.ai Studies have investigated its potential as an inhibitor of the enzyme histidine decarboxylase, which is involved in the synthesis of histamine (B1213489). wikipedia.orgncats.iomedkoo.com Research has also explored its effects on gastric mucosa and its potential protective properties. nih.govresearchgate.netcambridge.org Although it showed promise in early studies, further development for clinical use was not pursued. ijpp.com However, this compound remains a subject of interest in pharmacological and biochemical research due to its specific chemical structure and biological activities. ontosight.ai

Structural Relationship to Catechin (B1668976) and Other O-methylated Flavanols

This compound is structurally classified as a flavanol, a subclass of flavonoids. scispace.com Its core structure is based on the flavan-3-ol (B1228485) skeleton. Specifically, this compound is the 3-O-methylation of catechin. wikipedia.orghmdb.ca This means that a methyl group (CH3) is attached to the hydroxyl group (-OH) at the 3rd position of the C ring of the catechin molecule. wikipedia.org

This O-methylation is a key structural feature that distinguishes this compound from its parent compound, catechin, and places it within the category of O-methylated flavanols. wikipedia.orgwikipedia.org O-methylation is a common modification of flavonoids in nature and can occur at various hydroxyl groups on the flavonoid skeleton, catalyzed by O-methyltransferase (OMT) enzymes. researchgate.netwikipedia.org This modification can alter the lipophilicity and other physicochemical properties of the flavonoid, which in turn can influence its biological activity. nih.gov Other examples of O-methylated flavonoids include hesperetin (B1673127) and sakuranetin (B8019584) (flavanones), and syringetin (B192474) and laricitrin (B37798) (flavonols). wikipedia.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S)-2-(3,4-Dihydroxyphenyl)-3-methoxy-3,4-dihydro-2H-1-benzopyran-5,7-diol | wikipedia.org |

| Other Names | 3-O-Methylcatechin, 3',4',5,7-tetrahydroxy-3-methoxyflavan | ontosight.aiwikipedia.org |

| CAS Number | 65350-86-9 | wikipedia.org |

| Chemical Formula | C16H16O6 | wikipedia.org |

| Molar Mass | 304.298 g·mol−1 | wikipedia.org |

| PubChem CID | 10380295 | wikipedia.orgnih.gov |

Table 2: Comparison of this compound and Related Compounds

| Compound | Subclass | Key Structural Feature | Source |

|---|---|---|---|

| This compound | Flavanol | 3-O-methylated derivative of catechin. | wikipedia.orghmdb.ca |

| Catechin | Flavanol | Parent compound of this compound, with a hydroxyl group at position 3. | ncats.io |

| Epigallocatechin gallate (EGCG) | Flavanol | A catechin with a gallate group. | mdpi.com |

| Hesperetin | Flavanone | An O-methylated flavanone. | wikipedia.org |

| Quercetin (B1663063) | Flavonol | A common flavonol with multiple hydroxyl groups. | mdpi.compsu.edu |

| Syringetin | Flavonol | A dimethylated flavonol. | wikipedia.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3-methoxy-3,4-dihydro-2H-chromene-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-7-10-12(19)5-9(17)6-14(10)22-16(15)8-2-3-11(18)13(20)4-8/h2-6,15-20H,7H2,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHSAQOQVUXZGQ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024352 | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65350-86-9 | |

| Record name | Meciadanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65350-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meciadanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065350869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3-methoxy-2H-1-benzopyran-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECIADANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H64SE2UXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Chemistry and Analog Development of Meciadanol

Strategies for Meciadanol Synthesis: General Principles and Relevant Pathways

The synthesis of this compound is fundamentally linked to the synthesis of its precursor, catechin (B1668976). The process can be viewed as a two-stage challenge: first, constructing the core flavan-3-ol (B1228485) skeleton with the correct stereochemistry, and second, performing a regioselective methylation of the 3-hydroxyl group.

General synthetic strategies for the flavan-3-ol framework, to which catechin belongs, often draw inspiration from their biosynthetic routes. In plants, flavonoid biosynthesis begins via the phenylpropanoid pathway, utilizing a series of enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to form key intermediates. elifesciences.orgnih.gov These pathways proceed through precursors such as dihydroquercetin, which is then converted through several enzymatic steps involving reductases like anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR) to yield flavan-3-ols. elifesciences.orggoogle.com

Chemical synthesis aims to replicate this process with control and efficiency. Common laboratory approaches for flavonoid synthesis include:

Baker-Venkataraman Rearrangement: This classical method is widely used for synthesizing flavones and can be adapted for flavan-3-ol precursors. mdpi.comnih.gov The process typically involves the reaction of an o-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement to a 1,3-diketone. nih.gov Subsequent acid-catalyzed cyclization yields the flavonoid core. nih.gov

Asymmetric Dihydroxylation: To control the stereochemistry at the C2 and C3 positions, a significant challenge in flavan-3-ol synthesis, modern methods are employed. One such strategy involves the asymmetric dihydroxylation of poly-O-protected 1,3-diarylpropenes. This reaction generates intermediate syn-diols, which can then be cyclized under acidic conditions to produce specific diastereoisomers of flavan-3-ols with high enantiomeric purity.

Once the catechin backbone is synthesized, the final step to obtain this compound is the selective O-methylation of the 3-hydroxyl group. This requires careful use of protecting groups for the more reactive phenolic hydroxyls on the A and B rings to ensure methylation occurs specifically at the C3 position.

Derivatization and Analogue Design Strategies

The development of this compound from catechin is a prime example of derivatization, a key strategy in medicinal chemistry to modify the activity, stability, or pharmacokinetic properties of a parent molecule.

Rational design involves making targeted modifications to a chemical structure to achieve a desired outcome. researchgate.netnih.gov this compound itself is a rationally designed analog of catechin, created to explore how modifying a specific functional group—the 3-hydroxyl—affects its biological profile. scispace.com This strategy is based on understanding the structure-activity relationship (SAR), where the goal is to correlate specific structural features with the molecule's effects. scispace.comnih.gov

General strategies for the derivatization of flavan-3-ols like catechin and, by extension, this compound, include:

Modification of Hydroxyl Groups: Flavan-3-ols possess multiple hydroxyl groups that are primary targets for modification. Esterification or etherification can alter the compound's lipophilicity, which can influence its absorption and distribution. google.com For example, derivatizing catechins with fatty acids increases their solubility in lipids. google.com Similarly, converting hydroxyl groups to acetamide (B32628) moieties has been shown to improve bioavailability, although it may alter other properties like antioxidant capacity. rsc.org this compound's 3-O-methylation is a specific instance of this type of modification. mdpi.com

Substitution on Aromatic Rings: Introducing new functional groups onto the A and B rings is another common approach. This can modulate the electronic properties of the molecule and its ability to interact with biological targets.

Hemi-synthesis: This "hybrid" approach offers a balance between direct derivatization and total synthesis. google.com It involves using the natural, optically pure catechin or epicatechin as a starting material and applying regioselective reactions to modify specific positions, offering better control and yield for desired isomers compared to non-selective methods. google.com

The goal of these modifications is often to create analogs with improved characteristics, which was the impetus for the development of synthetic flavonoids like this compound for research into their potential biological activities. scispace.compsu.edu

Modern synthetic chemistry increasingly relies on computational tools to predict reaction outcomes and design efficient synthetic routes. nih.govthe-scientist.com For complex molecules like flavonoids, these approaches are invaluable.

Quantum Chemical Methods: Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.netacs.orgresearchgate.net For flavan-3-ols, DFT calculations can determine the most stable conformations, predict the energetics of reaction intermediates and transition states, and analyze properties related to their chemical behavior. nih.govacs.org This information helps chemists understand why certain reaction pathways are favored and can guide the selection of reagents and conditions to achieve a desired stereochemical outcome. acs.orgacs.org

Molecular and Cellular Mechanisms of Action

Target Identification and Characterization

Studies have identified several potential molecular targets for meciadanol, investigated through both in vitro experiments and in silico approaches.

Inhibition of Histidine Decarboxylase (HDC): Mechanistic Insights

This compound is recognized as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine (B1213489). ncats.ioncats.iomedkoo.comresearchgate.net This inhibition leads to a decrease in histamine content. icm.edu.plwjgnet.comuj.edu.pl The inhibition of HDC by this compound has been demonstrated in various contexts, including in rats, where it was shown to prevent stimulus-dependent gastric acid secretion. wikipedia.orgncats.ioncats.io This mechanism contributes to the observed protective action of this compound against experimental peptic ulceration. ncats.ioncats.io The catalytic mechanism of HDC involves a pyridoxal-5'-phosphate (PLP)-dependent process. researchgate.net

Interaction with Death Associated Protein Kinase 1 (DAPK1): In Silico Investigations

In silico studies have investigated the potential interaction of this compound with Death Associated Protein Kinase 1 (DAPK1), a protein involved in apoptosis and linked to cancer development. unair.ac.idunair.ac.idresearchgate.netresearchgate.net Molecular docking studies using Autodock Vina were performed to assess the binding affinity of this compound to DAPK1 protein structures (PDB codes 5AUX and 5AV3). unair.ac.idunair.ac.idresearchgate.net The binding affinity values obtained were -7.4 kcal/mol for 5AUX and -7.0 kcal/mol for 5AV3. unair.ac.idunair.ac.idresearchgate.net These in silico findings suggest a potential interaction between this compound and DAPK1, supporting further investigation into this compound's potential as an anticancer agent. unair.ac.idunair.ac.idresearchgate.net

Table 1: In Silico Binding Affinities of this compound to DAPK1

| DAPK1 PDB Code | Binding Affinity (kcal/mol) |

| 5AUX | -7.4 |

| 5AV3 | -7.0 |

Modulation of With-No-Lysine Kinase 1 (WNK1): Computational Modeling and Implications

Computational modeling and molecular dynamics simulations have been employed to study the interaction of compounds, including this compound, with With-No-Lysine (WNK) kinases, particularly WNK1. researchgate.netresearchgate.net WNK1 is a master regulator involved in maintaining cell volume and ion homeostasis, and its dysregulation is linked to hypertension and potentially tumor growth. researchgate.netresearchgate.net While the search results mention this compound in the context of WNK1 and suggest it shows better binding affinity and specificity than another compound (C00000947) towards WNK1 in one study, detailed mechanistic insights from computational modeling specifically for this compound's modulation of WNK1 were not extensively provided in the search snippets. researchgate.net The research indicates that understanding the structural dynamics of WNK isoforms bound to inhibitors can aid in the development of new inhibitors. researchgate.net

Other Potential Molecular Targets and Pathways (e.g., RAD52-ssDNA interaction)

Beyond HDC, DAPK1, and WNK1, this compound has been mentioned in the context of other potential molecular targets and pathways. One such area of investigation involves the interaction with RAD52 and single-stranded DNA (ssDNA). google.com RAD52 is a DNA repair protein crucial for recovery from replication stress and the survival of cells deficient in BRCA1, BRCA2, and PALB2 tumor suppressors. google.comnih.govnih.govelifesciences.org Inhibitors that disrupt the RAD52-ssDNA interaction are being explored as potential therapeutic agents for BRCA-deficient tumors. google.comnih.govnih.govelifesciences.org this compound is listed among several compounds in patent literature in the context of high-throughput screening assays for identifying inhibitors of RAD52 and their potential use in treating malignancies by inhibiting the RAD52-ssDNA interaction. google.com This suggests this compound may have a role in modulating DNA repair pathways. google.com

Regulation of Downstream Signaling Pathways

This compound's interaction with its targets can influence various downstream signaling cascades.

Histamine-Dependent and Histamine-Independent Pathways

This compound's primary known mechanism of action involves the inhibition of HDC, leading to reduced histamine levels. ncats.ioncats.iomedkoo.comresearchgate.net Histamine exerts its diverse biological effects by binding to four different G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. mdpi.comfrontiersin.orgnih.gov These receptors activate distinct downstream signaling pathways. mdpi.comnih.gov For instance, H1R activation typically couples to Gαq/11, leading to phospholipase C activation and increased intracellular calcium. mdpi.comfrontiersin.orgnews-medical.net H2R activation is linked to increased cAMP levels via Gαs. mdpi.com H3R and H4R are primarily coupled to Gi/o, resulting in decreased cAMP levels. mdpi.comnews-medical.net By inhibiting HDC, this compound can modulate these histamine-dependent pathways. ncats.ioncats.iomedkoo.comresearchgate.net

However, this compound has also been shown to exert effects through mechanisms independent of gastric acid secretion and endogenous prostaglandins (B1171923), particularly in its gastroprotective actions. icm.edu.plwjgnet.comuj.edu.plijpp.com This suggests the involvement of histamine-independent pathways. For example, some studies on the gastroprotective effects of flavonoids, including this compound, indicate mechanisms unrelated to gastric acid or prostaglandin (B15479496) synthesis. icm.edu.plwjgnet.comuj.edu.plijpp.com These histamine-independent mechanisms might involve direct cytoprotective effects, modulation of mucosal defense factors like mucus and bicarbonate secretion, or interactions with other signaling molecules and pathways not directly linked to histamine synthesis. ijpp.comnih.gov Research on other flavonoids suggests they can influence gastric secretion pathways by decreasing levels of hormones like acetylcholine (B1216132) and gastrin, and inhibiting H+K+-ATPase activity, which are beneficial in reducing gastric acid secretion. nih.gov While these specific mechanisms need further confirmation for this compound, they represent potential histamine-independent pathways through which it might act.

Table 2: Histamine Receptor Signaling Pathways

| Histamine Receptor | Primary G Protein Coupling | Key Downstream Signaling |

| H1R | Gαq/11 | Phospholipase C activation, increased intracellular Ca2+ |

| H2R | Gαs | Increased cAMP levels |

| H3R | Gi/o | Decreased cAMP levels |

| H4R | Gi/o | Decreased cAMP levels, modulation of MAPK pathways |

Cellular Processes Influenced by this compound's Targets (e.g., apoptosis, ion transport)

This compound's influence on cellular processes such as apoptosis and ion transport appears to be mediated through its interaction with specific molecular targets. While comprehensive experimental data on the direct impact of this compound on these processes is still emerging, computational studies and research on its identified or potential targets provide insights into these mechanisms.

One area of investigation involves the potential interaction of this compound with With-No-Lysine Kinase 1 (WNK1). Computational studies have suggested that this compound may exhibit specificity and binding affinity towards WNK1. nih.gov WNK kinases, including WNK1, are known to play crucial roles in regulating the activity of various ion channels and cotransporters, such as the Na+-K+-2Cl- cotransporter 1 (NKCC1) and chloride channel 3 (ClC3). nih.gov These ion transporters are critical for maintaining cellular volume and ion homeostasis. Dysregulation of WNK-regulated ion transport can impact cellular behaviors, including survival, death, migration, and invasion. nih.gov For instance, the WNK1-OSR1 signaling pathway can activate NKCC1, leading to ion influx that promotes regulatory volume increase (RVI) and counteracts apoptotic volume decrease (AVD), thereby supporting cancer cell survival. nih.gov Conversely, the AK6-WNK1-CLC3 axis has been implicated in the regulation of cancer cell proliferation and the induction of apoptosis, where dysregulation of ClC3-controlled regulatory volume decrease can inhibit proliferation and promote cell death. nih.gov The potential interaction of this compound with WNK1 suggests it could indirectly modulate these ion transport pathways and consequently influence cellular volume regulation and viability.

Another potential target identified through in silico investigation is Death-associated protein kinase 1 (DAPK1). doaj.orguni.lu DAPK1 is a serine/threonine kinase known to be involved in mediating apoptotic processes. researchgate.net Its activity is linked to neuronal cell death cascades, particularly in the context of acute brain injury. a-z.lu The suggested inhibitory potential of this compound against DAPK1 based on computational studies indicates a possible mechanism by which this compound could influence apoptosis pathways. doaj.orguni.lu

Furthermore, this compound has been shown to inhibit histidine decarboxylase, an enzyme responsible for the synthesis of histamine. fishersci.nocenmed.comwikipedia.orgnih.gov By reducing histamine release, this compound can prevent the actions of this mediator, which is involved in various physiological and pathological processes, including gastric injury. cenmed.com This inhibition contributes to the gastric cytoprotective effects observed with this compound. cenmed.comwikipedia.orgnih.govciteab.comlatoxan.comidrblab.netereztech.comresearchgate.net While not a direct modulation of apoptosis or ion transport in the same manner as interactions with kinases or channels, preventing histamine-mediated damage can indirectly support cellular integrity and survival in the gastric mucosa.

Preclinical Pharmacodynamics and Efficacy Studies

Gastrointestinal System Research

Investigations into meciadanol's effects on the gastrointestinal system have examined its cytoprotective mechanisms against experimentally induced lesions, its influence on gastric secretion, and its role in promoting ulcer healing in animal models.

Cytoprotective Mechanisms in Experimental Gastric Lesion Models (e.g., ethanol-induced, aspirin-induced)

This compound has demonstrated protective effects against gastric mucosal damage induced by various experimental methods in animal models, including lesions caused by ethanol (B145695) and aspirin (B1665792) ijpp.comijpp.comicm.edu.plresearchgate.netwjgnet.comnih.govresearchgate.net. Studies in rats showed that this compound could prevent gross and histological ethanol-induced gastric lesions, as well as those caused by acidified aspirin ijpp.comnih.gov. This cytoprotective effect was observed to be independent of reductions in gastric acid or pepsin activity ijpp.comijpp.comnih.gov.

The mechanism of this compound's cytoprotective action appears to involve the inhibition of histidine decarboxylase, an enzyme responsible for histamine (B1213489) formation, leading to a decrease in gastric mucosal histamine content ijpp.comijpp.comicm.edu.plncats.io. This inhibition of mast cell degranulation may prevent the release of histamine and other mediators that contribute to gastric injury ijpp.com. Importantly, the cytoprotective effect of this compound was not affected by pretreatment with indomethacin, suggesting that endogenous prostaglandins (B1171923) are likely not involved in this particular mechanism ijpp.comwjgnet.com.

A summary of findings in experimental gastric lesion models is presented in the table below:

| Inducing Agent (Animal Model) | Effect of this compound | Proposed Mechanism | Reference |

| Ethanol (Rat) | Prevents gross and histological lesions | Inhibition of histidine decarboxylase, decreased histamine release | ijpp.comicm.edu.pl |

| Acidified Aspirin (Rat) | Prevents gross and histological lesions | Inhibition of histidine decarboxylase, decreased histamine release | ijpp.comicm.edu.pl |

| Aspirin (Rat) | Partially prevents lesions (chronic administration) | Inhibition of histidine decarboxylase, decreased histamine release | nih.gov |

Influence on Gastric Secretion in Animal Models

Studies have investigated the impact of this compound on gastric secretion in animal models. Research in rats indicated that this compound did not significantly affect either basal or pentagastrin-stimulated gastric acid secretion or pepsin secretion ijpp.comnih.gov. This suggests that its gastroprotective effects are mediated through mechanisms other than the inhibition of gastric acid output ijpp.comijpp.comnih.gov.

Investigations into Ulcer Healing Promotion in Preclinical Models

Preclinical studies have also explored this compound's potential to promote the healing of gastric ulcers. Research in rats with restraint-induced gastric ulcers demonstrated that this compound promoted ulcer healing ijpp.com.

Emerging Research Areas Beyond Gastrointestinal Physiology

Beyond its traditional focus on gastrointestinal effects, computational studies have begun to explore other potential therapeutic applications for this compound.

In Silico Studies of Anticancer Potential and Associated Pathways

In silico studies have computationally explored the potential anticancer properties of this compound and the associated molecular pathways massbank.eunih.gov. These studies utilize computational methods to predict interactions with biological targets and assess potential inhibitory effects on pathways involved in cancer development and progression.

Computational Exploration of Cardiovascular Applications (e.g., hypertension)

Computational approaches have also been employed to explore the potential cardiovascular applications of this compound, including its possible role in conditions like hypertension thegoodscentscompany.comjpalliativecare.com. These in silico investigations aim to identify potential mechanisms and targets relevant to cardiovascular physiology.

Research into Other Biological Activities (e.g., antioxidant, anti-inflammatory effects in preclinical models)

Preclinical studies in rats have investigated the effects of this compound on experimentally induced gastric lesions, providing insights into its potential anti-inflammatory and antioxidant activities. Research indicates that this compound exhibits significant anti-ulcer activity in several models of gastric damage, including those induced by aspirin and ethanol. ijpp.com

In models of aspirin-induced gastric lesions, chronic administration of this compound was found to partially prevent the damage. nih.govpsu.edu Conversely, a single administration of this compound completely prevented ethanol-induced gastric lesions. nih.govpsu.edu The protective effects observed with this compound in these gastric models did not appear to be linked to a reduction in gastric acid or pepsin output at the doses tested, suggesting a mechanism centered on cytoprotection. nih.govpsu.edu

The gastroprotective effects of flavonoids, including this compound, in experimental models are hypothesized to involve multiple mechanisms, such as enhancing mucosal protection and repair, and offering protection against oxidative insult. researchgate.net Flavonoids are recognized for their ability to act as scavengers of reactive oxygen species, contributing to their antioxidant properties. cambridge.org While direct quantitative data on this compound's impact on specific antioxidant enzymes or markers of oxidative stress like malondialdehyde (MDA) were not consistently available in the provided snippets, studies on other flavonoids in similar gastric protection models have demonstrated increased superoxide (B77818) dismutase (SOD) activity and reduced MDA levels, indicating a reduction in lipid peroxidation. wjgnet.com This supports the potential involvement of antioxidant mechanisms in the gastroprotective effects observed with this compound.

Furthermore, this compound has been shown to inhibit histidine decarboxylase, an enzyme involved in the synthesis of histamine. nih.govwikipedia.org Reduced gastric mucosal histamine content could contribute to a decrease in gastric acid secretion and potentially modulate inflammatory processes within the gastric lining. nih.gov The observed anti-ulcer activity of this compound in various experimental models further supports its potential anti-inflammatory effects. ijpp.com

While detailed data tables presenting quantitative research findings specifically for this compound's direct antioxidant or anti-inflammatory markers in preclinical models were not extensively available in the provided text snippets, the consistent findings of gastric protection against different ulcerogens strongly suggest that these biological activities play a significant role in its pharmacological profile.

Preclinical Pharmacokinetics and Biotransformation

Absorption, Distribution, and Excretion in Animal Models

Pharmacokinetic studies have demonstrated that orally administered Meciadanol is well-absorbed from the gastrointestinal tract in several animal species, including rats, mice, and marmosets. ijpp.comnih.gov Following absorption, the compound is distributed in the body and subsequently eliminated.

The excretion of this compound and its metabolites occurs through both renal and fecal routes. ijpp.comnih.gov Studies using radiolabeled this compound (3-O-[14C]methyl-(+)-catechin) have provided quantitative data on its excretion patterns following parenteral administration. In rats and marmosets, the excretion of radioactivity was comparable, with approximately 50% of the dose eliminated in the urine and about 35% in the feces over a 72-hour period. ijpp.comnih.gov In mice, a higher proportion of radioactivity, 79%, was excreted in the urine, with 22% found in the feces. nih.gov In bile duct-cannulated rats, roughly half of the administered radioactive dose was excreted in the bile, indicating significant biliary excretion. nih.gov

Small quantities of unchanged this compound have been detected in the urine of rats after parenteral administration, but not following oral administration, suggesting first-pass metabolism. nih.gov The better bioavailability of this compound compared to its parent compound, (+)-cyanidanol-3, has been partly attributed to its resistance to microbial ring fission in the intestine. ijpp.com

Excretion of Radiolabeled this compound in Animal Models (Parenteral Administration)

| Animal Model | Route of Excretion | Percentage of Dose Excreted | Reference |

| Rat | Urine | ~50% | nih.gov |

| Feces | ~35% | nih.gov | |

| Mouse | Urine | 79% | nih.gov |

| Feces | 22% | nih.gov | |

| Marmoset | Urine | ~50% | nih.gov |

| Feces | ~35% | nih.gov |

Metabolic Pathways and Metabolite Identification (e.g., methylation, conjugation)

The primary metabolic pathway for this compound in the studied animal models is methylation, followed by conjugation. ijpp.comnih.gov This process is a key determinant of its biotransformation and subsequent elimination from the body.

The initial and major metabolic step involves the methylation of the hydroxyphenol groups on the B-ring of the this compound molecule. ijpp.comnih.gov This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). semanticscholar.orgwikiwand.comnih.gov This enzymatic methylation results in the formation of its principal metabolite, 3,3'-dimethoxy-5,7,4'-trihydroxy flavan (B184786), also referred to as 3,3'(or 4')-dimethyl-(+)-catechin. ijpp.comnih.gov

Following methylation, the resulting dimethylated metabolite undergoes a Phase II conjugation reaction. Specifically, it is conjugated with glucuronic acid. nih.gov This glucuronidation is a common pathway for increasing the water solubility of compounds, thereby facilitating their excretion. The enzyme responsible for this step is UDP-glucuronosyltransferase. manchester.ac.uk The final conjugated metabolite is then excreted in the urine and bile. ijpp.comnih.gov

Interestingly, there are species-specific differences in the nature of the excreted metabolites. In rats, the predominant metabolite found in urine is the glucuronide conjugate of dimethyl-(+)-catechin. nih.gov In contrast, in the urine of mice and marmosets, the major metabolite identified is the free, unconjugated dimethyl-(+)-catechin. nih.gov There has been no evidence to suggest that this compound is demethylated back to its parent compound, (+)-catechin, at any stage of its metabolism. ijpp.com

Identified Metabolites of this compound in Animal Models

| Metabolite Name | Metabolic Process | Animal Model(s) | Reference |

| 3,3'-dimethoxy-5,7,4'-trihydroxy flavan (3,3'(or 4')-dimethyl-(+)-catechin) | Methylation | Rat, Mouse, Marmoset | ijpp.comnih.gov |

| Dimethylcatechin glucuronide | Conjugation (Glucuronidation) | Rat | nih.gov |

Stability and Structural Features Influencing Biotransformation

The structural characteristics of this compound play a significant role in its metabolic stability and biotransformation pathways. A key feature is the presence of the 3-O-methyl group, which distinguishes it from its parent compound, (+)-catechin. wikipedia.org

This 3-O-methylation is crucial for the stability of the this compound molecule in the gastrointestinal tract. ijpp.com Unlike (+)-catechin, which undergoes significant microbial ring fission in the intestine, this compound is resistant to this metabolic breakdown. ijpp.comnih.gov The substitution at the 3-position is thought to stabilize the molecule, preventing the enzymatic cleavage of the heterocyclic ring by intestinal microflora. ijpp.com This enhanced stability in the gut likely contributes to its increased bioavailability compared to (+)-catechin. ijpp.com

Furthermore, the ether linkage of the methyl group at the 3-position has been observed to be stable, with no evidence of demethylation occurring during its metabolism in the animal models studied. ijpp.com This indicates that the therapeutic actions of this compound are attributable to the compound itself and its methylated metabolite, rather than any potential conversion back to (+)-catechin. ijpp.com The catechol structure of the B-ring is the primary site for biotransformation, undergoing methylation as the main metabolic reaction. ijpp.comnih.gov

Structure Activity Relationships Sar and Computational Chemistry

Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Flavonoid Research

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, and electronic properties—to predict the activity of new, untested compounds. researchgate.netasianpubs.org In flavonoid research, QSAR has been instrumental in predicting various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. core.ac.uknih.gov By establishing these quantitative relationships, QSAR models serve as valuable tools for high-throughput virtual screening and the rational design of more potent flavonoid derivatives. nih.gov

Elucidation of Meciadanol's Key Structural Features for Bioactivity

This compound, as a 3-O-methylated catechin (B1668976), possesses a unique structural arrangement that influences its biological profile. wikipedia.org The core flavan-3-ol (B1228485) skeleton, shared with its parent compound catechin, provides the foundational structure for its interactions with biological targets. Key structural features that are likely to be pivotal for this compound's bioactivity include:

The Catechol Moiety: The 3',4'-dihydroxyphenyl B-ring is a well-established pharmacophore for antioxidant activity. These vicinal hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals.

The 3-O-Methyl Group: The methylation at the C3 position differentiates this compound from catechin. wikipedia.org This modification can alter the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its interaction with specific enzymes or receptors.

Stereochemistry: The specific stereochemistry at the C2 and C3 positions of the C-ring influences the three-dimensional shape of the molecule, which is crucial for precise binding to the active sites of biological targets.

Research has pointed towards this compound's potential as a competitive inhibitor for targets like With-No-Lysine kinase 1 (WNK1), where its specific structure allows for favorable binding affinity and specificity. nih.gov

In Silico Methodologies for SAR Studies:

Computational, or in silico, methods have become indispensable in modern drug discovery and for dissecting the SAR of compounds like this compound. These techniques provide a molecular-level understanding of interactions and properties that are often difficult to probe experimentally.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. openaccessjournals.comnih.gov This method is widely used to screen virtual libraries of compounds against a biological target to identify potential inhibitors. nih.govjapsonline.com The process involves sampling various conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

For this compound, molecular docking studies can reveal how it fits into the active site of a target protein, such as an enzyme or receptor. nih.govzenodo.orgwu.ac.th The analysis of the resulting protein-ligand complex can identify key interactions, including:

Hydrogen Bonds: These are crucial for the specific recognition and binding of ligands. The hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the flavonoid scaffold can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic rings can also interact with aromatic residues like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions. acs.org

Visualization tools are then used to analyze these interactions in three dimensions, providing a detailed picture of the binding mode. unpad.ac.id Studies have shown that flavonoids can fit well into the catalytic pockets of receptors, interacting with essential amino acid residues. nih.gov

| Flavonoid | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ginkgetin | PD-L1 | -46.73 (Binding Free Energy) | Not Specified |

| Diosmin | PD-L1 | -44.96 (Binding Free Energy) | Not Specified |

| Quercetin (B1663063) | Tyrosinase | Reported as highest affinity | Not Specified |

| This compound | DAPK1 (5AUX) | -7.4 | Not Specified |

| This compound | DAPK1 (5AV3) | -7.0 | Not Specified |

This table presents a selection of reported binding energies and is for illustrative purposes. The specific docking score can vary depending on the software and parameters used. acs.orgmdpi.comunair.ac.id

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations track the movements of atoms in a system over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. mdpi.comnih.gov

In the context of this compound, an MD simulation would start with the docked complex placed in a simulated physiological environment (e.g., a box of water molecules). The simulation would then calculate the forces between all atoms and use these to predict their motions over a period typically ranging from nanoseconds to microseconds. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the system. nih.gov Lower and stable RMSD values suggest a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. nih.gov

Radius of Gyration (Rg): This indicates the compactness of the protein structure. Changes in Rg can suggest that the ligand binding induces conformational changes. rsc.org

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions. mdpi.com

MD simulations have been successfully applied to study the stability of various flavonoid-protein complexes. frontiersin.orgrsc.org

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) within a Research Context

For a compound to be a viable drug candidate, it must not only be active but also possess favorable pharmacokinetic properties. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.govresearchgate.net These predictions are based on computational models derived from large datasets of experimental data. nih.gov

For this compound, ADMET prediction can provide valuable insights in a research setting, helping to prioritize it among other potential candidates. nih.govunair.ac.id Key parameters that can be predicted include:

Absorption: This includes predictions for intestinal absorption, Caco-2 cell permeability, and whether the compound adheres to established drug-likeness rules like Lipinski's Rule of Five. japsonline.comjapsonline.com A study on this compound showed it did not violate Lipinski's rule. unair.ac.id

Distribution: This involves predicting parameters like plasma protein binding and blood-brain barrier penetration.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it is likely to inhibit any of these enzymes.

Excretion: This can include predictions of total clearance. japsonline.com

| Property | Predicted Value/Classification |

|---|---|

| Lipinski's Rule Violation | 0 |

| Ghose Filter Violation | 0 |

| Veber's Rule Violation | 0 |

| Egan's Rule Violation | 0 |

| Muegge's Rule Violation | 0 |

Data sourced from a study evaluating the physicochemical properties of this compound. unair.ac.id

Quantum Chemical Calculations (e.g., DFT) and Chemometrics (e.g., PCA, PLS) in SAR

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. mdpi.com These methods can calculate a wide range of molecular properties that are crucial for understanding reactivity and interaction capabilities. psu.edumdpi.com In flavonoid research, DFT has been used to calculate:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com

Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential), which are important for electrostatic interactions with a receptor. psu.edu

Bond Dissociation Enthalpy (BDE): For antioxidants, the BDE of O-H bonds is a key parameter that quantifies the ease of hydrogen atom donation to scavenge free radicals. rsc.org

Comparative SAR Analysis with Related Flavonoids

This compound, a synthetic O-methylated derivative of catechin, possesses a unique structural modification that significantly influences its biological activity profile when compared to other naturally occurring flavonoids. wikipedia.org As a member of the flavan-3-ol subclass, its structure-activity relationship (SAR) is best understood by comparing it to its parent compound, (+)-catechin, its stereoisomer (-)-epicatechin, and other related flavonoids like quercetin and luteolin (B72000). The primary structural difference in this compound is the methylation of the hydroxyl group at the C3 position of the C-ring, which alters its electronic properties, hydrogen bonding capacity, and steric profile. wikipedia.orgunair.ac.id

The biological function of flavonoids is largely dictated by the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and other substitutions. plos.org For instance, a catechol group (3',4'-dihydroxy) on the B-ring is often crucial for high antioxidant and enzyme inhibitory activity. plos.orghilarispublisher.com this compound retains this important catechol moiety. However, unlike flavones (e.g., luteolin) and flavonols (e.g., quercetin), this compound lacks the C2-C3 double bond and the 4-oxo (ketone) group on the C-ring, which are considered key features for the ACE inhibitory activity in many flavonoids. plos.org

Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is strongly linked to their hydrogen-donating ability and the potential to delocalize the resulting unpaired electron. Key structural features for antioxidant activity include the o-dihydroxy (catechol) structure in the B-ring, the 3-hydroxyl group in the C-ring, and the C2-C3 double bond conjugated with a 4-oxo group. hilarispublisher.commdpi.com

This compound, as 3-O-methylcatechin, has its 3-OH group blocked by methylation. wikipedia.org This modification is significant because the 3-OH group is known to contribute to the antioxidant properties of flavonoids. hilarispublisher.com In a comparative context with its parent compound, catechin, this methylation would likely alter its radical scavenging mechanism and potency. Studies on related catechins have shown that the number and position of hydroxyl groups are critical. For example, epigallocatechin (EGC), with a pyrogallol (B1678534) group on the B-ring, often shows stronger antioxidant activity than catechins with a catechol group. mdpi.com While this compound retains the B-ring catechol group, the modification at the C3 position distinguishes its SAR profile from both catechin and epicatechin. wikipedia.orgnih.gov

| Compound | Key Structural Features | Reported Antioxidant Activity Insights | Reference |

|---|---|---|---|

| This compound | Catechol B-ring, 3-O-methyl group , saturated C2-C3 | Retains antioxidant potential from B-ring catechol group, but C3-OH blockage likely modifies activity compared to catechin. | wikipedia.orgontosight.ai |

| (+)-Catechin / (-)-Epicatechin | Catechol B-ring, 3-OH group , saturated C2-C3 | 3-OH group contributes to antioxidant capacity. Epicatechin has shown higher ORAC values than EGCG. | hilarispublisher.comnih.gov |

| Epigallocatechin (EGC) | Pyrogallol B-ring, 3-OH group , saturated C2-C3 | Often demonstrates the strongest antioxidant activity among catechins in certain assays due to the B-ring structure. | mdpi.com |

| Quercetin | Catechol B-ring, 3-OH group , C2=C3 double bond , 4-oxo group | High antioxidant activity due to the combination of the B-ring catechol, 3-OH, and C-ring conjugation. | hilarispublisher.commdpi.com |

Comparative Enzyme Inhibition

Flavonoids are known to inhibit a variety of enzymes, and their inhibitory profiles are highly structure-dependent.

Histidine Decarboxylase (HDC): this compound is noted for its ability to inhibit histidine decarboxylase, the enzyme responsible for converting histidine to histamine (B1213489). wikipedia.orgnih.gov This action is a distinguishing feature and was compared to other anti-ulcer agents in early studies. nih.gov The specific structural features of this compound that confer this inhibitory activity are a key area of its SAR profile.

Angiotensin-Converting Enzyme (ACE): For ACE inhibition, studies have identified three principal structural features for high flavonoid activity: the C2-C3 double bond, the B-ring catechol group, and a 4-oxo group on the C-ring. plos.org Flavonoids like luteolin and quercetin, which possess all three features, show potent ACE inhibitory activity with low IC₅₀ values. plos.org this compound, lacking the C2=C3 double bond and the 4-oxo group, would be predicted to be a weaker ACE inhibitor based on these established SAR principles. Its activity would be more comparable to catechin, which also lacks these features.

Other Enzymes: In computational studies, this compound's potential as an anticancer agent was investigated by docking it to Death-Associated Protein Kinase 1 (DAPK1). unair.ac.id It showed favorable binding affinity values, suggesting potential inhibitory action. unair.ac.id When comparing flavonoids as inhibitors for enzymes like β-secretase (BACE1), involved in Alzheimer's disease, features like hydroxylation patterns and the presence of sugar moieties are critical. nih.gov For instance, flavanones with sugar moieties showed higher BACE1 inhibitory activity. nih.gov this compound's simple methylated flavan-3-ol structure would offer a different binding mode compared to more complex glycosylated flavonoids.

| Compound | Target Enzyme | Binding Affinity / IC₅₀ | Key SAR Insights | Reference |

|---|---|---|---|---|

| This compound | Histidine Decarboxylase | Activity demonstrated | Identified as a key activity of the compound. | wikipedia.orgnih.gov |

| This compound | DAPK1 (5AUX) | -7.4 kcal/mol | In silico studies show good binding potential. | unair.ac.id |

| This compound | DAPK1 (5AV3) | -7.0 kcal/mol | The 3-methoxyflavan structure is suitable for the binding pocket. | unair.ac.id |

| Luteolin | ACE | 23 µM | Possesses all key features for ACE inhibition (C2=C3, 4-oxo, catechol B-ring). | plos.org |

| Quercetin | ACE | 43 µM | Possesses all key features for ACE inhibition. | plos.org |

| Kaempferol | BACE1 | IC₅₀ values range from 1.2 to 6.5 μM | Hydroxylation pattern is crucial for BACE1 inhibition. | nih.gov |

Computational Chemistry Insights

Computational studies provide a theoretical framework for understanding the SAR of this compound. An in silico investigation of this compound's anticancer potential revealed binding affinities of -7.4 kcal/mol and -7.0 kcal/mol for two forms of the DAPK1 protein, respectively. unair.ac.id The study also confirmed that this compound adheres to Lipinski's rules, suggesting good potential for oral bioavailability. unair.ac.id

When compared with computational studies on other flavonoids, it's clear that hydroxyl and methoxy (B1213986) groups are pivotal for molecular interactions. For anti-neurodegenerative activity, the presence of hydroxyl groups at C3' and C5' of the B-ring and a methoxy group at the C7 position of the A-ring were found to be vital. nih.gov this compound's structure, with a 3-methoxy group and a 3',4'-dihydroxy B-ring, presents a different combination of these features, which would translate to a distinct interaction profile with protein targets. wikipedia.org The replacement of the 3-OH with a 3-OCH₃ group removes a hydrogen bond donor site but introduces a bulkier, more lipophilic moiety, which can lead to different steric and hydrophobic interactions within a receptor's binding pocket.

Advanced Research Methodologies Applied to Meciadanol Studies

Enzymatic Assays for Histidine Decarboxylase Activity

Meciadanol has been identified as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine into histamine (B1213489). wikipedia.orgresearchgate.netunina.itnih.gov The inhibition of this enzyme is a key aspect of this compound's mechanism of action, particularly in the context of its gastroprotective effects. researchgate.netnih.gov

Enzymatic assays are crucial for quantifying the inhibitory potential of compounds like this compound against their target enzymes. In vitro biochemical studies have been conducted to determine the direct inhibitory effect of this compound on HDC activity. One such study utilized histidine decarboxylase extracted from rabbit stomach. google.com.gh The assay measured the enzyme's ability to produce histamine from its substrate, L-histidine. By introducing this compound at various concentrations, researchers were able to determine its inhibitory potency. google.com.gh A common method for assessing HDC activity involves measuring the release of radiolabeled CO2 from a radiolabeled L-histidine substrate, which provides a direct quantification of the enzymatic reaction rate. core.ac.uk

The results from these assays are often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value | Source Organism | Reference |

| IC₅₀ | 10⁻⁴ M | Rabbit (Stomach) | google.com.gh |

This finding quantitatively demonstrates this compound's capacity to directly inhibit the primary enzyme involved in histamine synthesis. google.com.gh The inhibition of HDC leads to reduced histamine levels in tissues like the gastric mucosa, which is a significant factor in its observed pharmacological effects in animal models. google.com.ghphysiology.org

Cell-Based Assays for Mechanistic Investigations

To investigate the mechanisms of this compound at a cellular level, researchers have utilized various non-clinical cell-based assays. These in vitro models provide a controlled environment to study cellular responses and toxicological profiles, excluding the complexities of a whole organism.

One area of investigation has been the effect of this compound on histamine release from specialized immune cells. In one study, rat peritoneal mastocytes were used to examine the influence of related catechin (B1668976) derivatives on histamine release stimulated by compound 48/80, a known histamine-releasing agent. google.com.gh Such assays typically involve isolating the cells, treating them with the test compound, inducing histamine release, and then quantifying the amount of histamine in the culture medium. google.com.gh

Further mechanistic and safety evaluations for this compound have included:

Ames Test: This assay uses specific strains of Salmonella typhimurium bacteria to assess the mutagenic potential of a compound. This compound was found to be devoid of any mutagenic effect in this test. ijpp.com

Cytogenic Test: Conducted on mouse bone marrow cells, this test evaluates a compound's potential to induce chromosomal damage. This compound did not show any mutagenic effects in this system. ijpp.com

Carcinogenicity Test: The potential for carcinogenicity was assessed using BALB/3T3 mouse cells, with this compound proving to be inactive. ijpp.com

Macrophage Studies: In studies on peritoneal resident cells from mast cell-deficient mice, it was observed that HDC could be induced in macrophages. nih.gov This suggests a potential cellular target for compounds that modulate HDC activity. nih.gov

These cell-based studies are fundamental in establishing a compound's cellular activity and safety profile before moving into more complex in vivo models.

| Assay Type | Cell Model | Finding | Reference |

| Mutagenicity | Salmonella typhimurium (Ames Test) | No mutagenic effect | ijpp.com |

| Cytotoxicity | Mouse Bone Marrow Cells | No mutagenic effect | ijpp.com |

| Carcinogenicity | BALB/3T3 Mouse Cells | Inactive in carcinogenicity test | ijpp.com |

Animal Models for Disease Pathophysiology and Mechanistic Studies

Animal models are indispensable for studying the effects of this compound on disease pathophysiology in a whole-organism context. A significant portion of the research on this compound has focused on its gastroprotective and anti-ulcer properties, employing various rodent models of gastric ulceration. ijpp.commdpi.com

These models mimic different aspects of human peptic ulcer disease, which can be induced by factors such as stress, acid hypersecretion, and exposure to nonsteroidal anti-inflammatory drugs (NSAIDs). ijpp.comcore.ac.uk this compound demonstrated significant anti-ulcer activity across multiple models. ijpp.com

Key animal models used in this compound research include:

Pylorus Ligated Rats: In this model, the pyloric end of the stomach is tied off, leading to the accumulation of gastric acid and subsequent ulcer formation. This compound was shown to reduce gastric acid output and concentration in these rats. ijpp.commdpi.comresearchgate.net

Restraint-Induced Ulcers: Immobilization stress in rats is a well-established method for inducing gastric lesions. This compound was effective in protecting against the development of these stress ulcers and promoted their healing. physiology.orgijpp.com

NSAID-Induced Gastric Damage: The administration of NSAIDs like aspirin (B1665792), indomethacin, and phenylbutazone (B1037) can cause gastric mucosal damage. This compound provided protection against ulcers induced by these agents. nih.govijpp.com

Ethanol-Induced Gastric Lesions: A single dose of this compound was found to completely prevent gastric lesions induced by the administration of 100% ethanol (B145695) in rats. researchgate.netnih.gov

Beyond ulcer models, pharmacokinetic studies were conducted in rats, mice, and marmosets to understand the absorption, metabolism, and excretion of this compound. ijpp.com Teratogenicity studies in rats and rabbits established that the compound was devoid of teratogenic potential. ijpp.com

| Animal Model | Pathology Inducer | Key Findings for this compound | References |

| Rats | Pylorus Ligation | Significant reduction in gastric acid output and concentration. | ijpp.commdpi.com |

| Rats | Restraint Stress | Significant protection against ulcer formation; promotion of ulcer healing. | physiology.orgijpp.comresearchgate.net |

| Rats | Aspirin | Partial prevention of lesions (required chronic administration). | nih.govijpp.com |

| Rats | Phenylbutazone | Significant anti-ulcer activity. | ijpp.com |

| Rats | Indomethacin | Significant anti-ulcer activity. | ijpp.com |

| Rats | Ethanol | Complete prevention of gastric lesions. | researchgate.netnih.gov |

| Cats (Gastric Fistula) | Pentagastrin, Insulin, Food | Inhibition of food- and insulin-induced gastric secretion. | ijpp.com |

| Rats, Mice, Marmosets | N/A (Pharmacokinetics) | Orally absorbed; metabolized by methylation; excreted in urine and feces. | ijpp.com |

| Rats, Rabbits | N/A (Toxicity) | Devoid of teratogenic potential. | ijpp.com |

Spectroscopic and Chromatographic Techniques for Research Analysis

The analysis of this compound and its biotransformation products relies on advanced spectroscopic and chromatographic techniques. These methods are essential for metabolite identification (MetID), which is a critical step in understanding a compound's pharmacokinetic profile and biological activity. wuxiapptec.comnih.gov

Pharmacokinetic studies have shown that orally administered this compound is well-absorbed and subsequently metabolized. ijpp.com The primary metabolic pathway involves the methylation of the hydroxyphenol groups on the B nucleus of the flavan (B184786) structure. ijpp.com This process results in the formation of 3,3'-dimethoxy-5,7,4'-trihydroxy flavan . This metabolite is then conjugated before being excreted in the urine and bile. ijpp.com

The identification and quantification of this compound and its metabolites in biological fluids like plasma are typically achieved using a combination of separation and detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully used to determine the plasma levels of this compound (referred to as 3'-O-methylcatechin) and its parent compound, catechin. nih.gov For analysis, the compounds are often converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) derivatives, to facilitate their passage through the gas chromatograph. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern metabolite identification. wuxiapptec.comnih.govnumberanalytics.com It couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. It is highly suitable for analyzing conjugated metabolites in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides mass information, NMR is unparalleled for the definitive structural elucidation of novel metabolites. wuxiapptec.comnumberanalytics.comnih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for precise structural confirmation. nih.gov

The general workflow for metabolite analysis involves sample preparation to extract the compounds of interest, separation via chromatography, and subsequent detection and structural characterization using mass spectrometry and/or NMR. wuxiapptec.comarome-science.com

Future Directions and Research Gaps

Unexplored Molecular Targets and Signaling Pathways

While meciadanol has been shown to inhibit histidine decarboxylase and influence gastric mucosal protection, its interaction with a broader range of molecular targets and signaling pathways remains largely unexplored. Research suggests that flavonoids, in general, can impact various pathways, including those related to inflammation, oxidative stress, and cell signaling nih.govresearchgate.net. Identifying specific protein interactions and the downstream effects of this compound could reveal novel therapeutic applications beyond its known anti-ulcer properties. For instance, exploring its potential interactions with kinases, as suggested by studies on other compounds tandfonline.comresearchgate.net, or its effects on various cellular signaling cascades could uncover new avenues for its use. The role of this compound in modulating inflammatory signaling pathways, such as those involving myeloperoxidase (MPO) and nitric oxide synthase (NOS), warrants further detailed investigation. nih.gov

Potential for Novel Analogues with Enhanced Specificity or Potency

The development of novel this compound analogues with improved specificity or potency is a significant area for future research. Understanding the structure-activity relationship of this compound is crucial for designing modified compounds with tailored pharmacological profiles. While this compound is a synthetic derivative of catechin (B1668976) wikipedia.org, exploring other modifications to the flavonoid core or its substituents could lead to analogues with enhanced binding affinity to specific targets, improved bioavailability, or reduced off-target effects. Computational approaches, such as quantitative structure-property relationships (QSPR) and molecular docking, can play a vital role in the rational design and prediction of the properties of these novel analogues. japsonline.comjapsonline.com Studies on other flavonoid derivatives highlight the potential for subtle structural changes to significantly impact biological activity and target specificity. researchgate.net

Integration of Multi-Omics Data in this compound Research

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level. While multi-omics approaches are being increasingly applied in biological and medical research to identify altered biological pathways and potential therapeutic targets nih.govresearchgate.netmedrxiv.org, their application to this compound research is still in early stages. Analyzing changes in gene expression, protein profiles, and metabolic intermediates in response to this compound treatment could reveal complex biological processes influenced by the compound and identify biomarkers of its activity. This holistic approach can help in uncovering previously unknown mechanisms of action and identifying potential synergistic effects with other compounds.

Q & A

Table 1: Frameworks for Research Question Development

| Framework | Components | Application Example |

|---|---|---|

| PICO | Population, Intervention, Comparison, Outcome | “In diabetic rat models (P), does this compound (I) vs. metformin (C) reduce HbA1c levels (O)?” |

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | “Is this compound’s anti-inflammatory effect in macrophages novel compared to existing COX-2 inhibitors?” |

Q. Table 2: Steps for Systematic Review

| Step | Action | Tools/Resources |

|---|---|---|

| 1. Search Strategy | Define keywords, databases, filters | PubMed, EMBASE, PRISMA checklist |

| 2. Data Extraction | Tabulate study outcomes, models, biases | SYRCLE’s risk-of-bias tool |

| 3. Synthesis | Meta-analysis, heterogeneity assessment | RevMan, R packages (metafor) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。